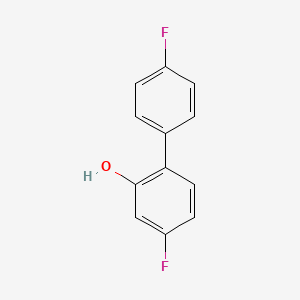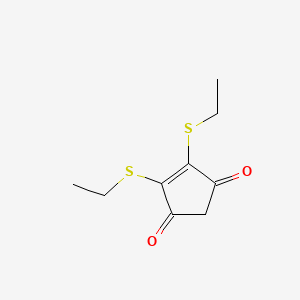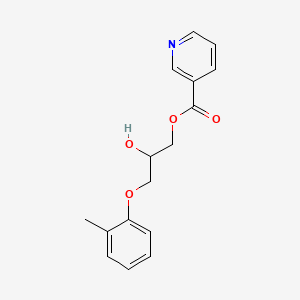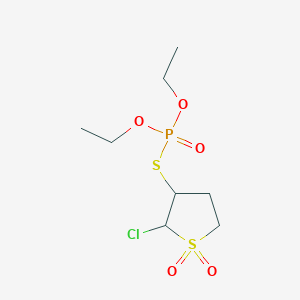![molecular formula C19H17NO3S B14170221 N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline CAS No. 923034-57-5](/img/structure/B14170221.png)
N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aniline moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylaniline in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of solvents like methanol and the application of crystallization techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is widely used in scientific research due to its versatile reactivity. Some applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
- 4-Methylbenzenesulfonate
Uniqueness
N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to similar compounds. The presence of both sulfonyl and aniline groups allows for diverse chemical modifications and applications .
Propiedades
Número CAS |
923034-57-5 |
|---|---|
Fórmula molecular |
C19H17NO3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(N-phenylanilino) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H17NO3S/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
VXEIDFVOSCMWDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)


![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)




![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
